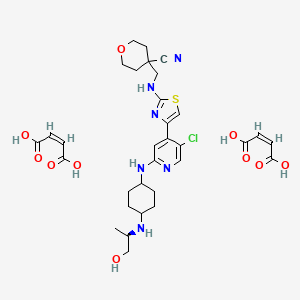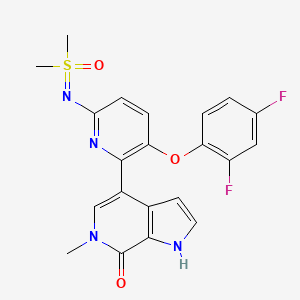
Bet-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bet-IN-15 is a potent, orally active inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It exhibits significant antiproliferative activity, making it a valuable compound in cancer research and treatment. This compound specifically targets the bromodomains BRD4-BD1 and BRD4-BD2 with IC50 values of 0.64 nM and 0.25 nM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bet-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often studied for their unique biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Bet-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: In biological research, this compound is employed to investigate the function of BET proteins in cellular processes such as gene expression and cell proliferation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated BET protein activity.
Mécanisme D'action
Bet-IN-15 exerts its effects by inhibiting the bromodomains of BET proteins, particularly BRD4-BD1 and BRD4-BD2. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression and reduced cell proliferation. The molecular targets and pathways involved in the action of this compound include the regulation of oncogenes and tumor suppressor genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bet-IN-15 is part of a class of compounds known as BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with similar targets and biological activities.
ABBV-744: A selective BET bromodomain inhibitor used in cancer research.
dBET6: A selective and cell-permeable degrader of BET proteins based on PROTAC technology.
Uniqueness
This compound stands out due to its high potency and oral bioavailability. Its specific inhibition of BRD4-BD1 and BRD4-BD2 with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H18F2N4O3S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-[3-(2,4-difluorophenoxy)-6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H18F2N4O3S/c1-27-11-14(13-8-9-24-20(13)21(27)28)19-17(6-7-18(25-19)26-31(2,3)29)30-16-5-4-12(22)10-15(16)23/h4-11,24H,1-3H3 |
Clé InChI |
YDEQUCDDNAFAGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=N3)N=S(=O)(C)C)OC4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
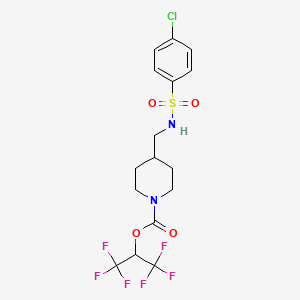
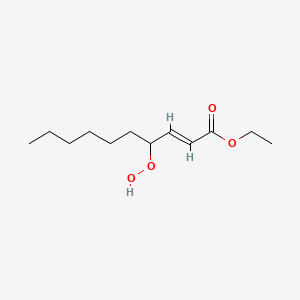
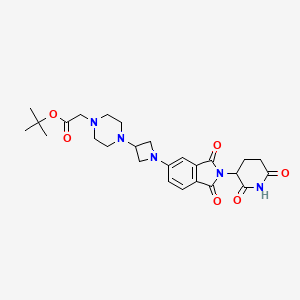
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
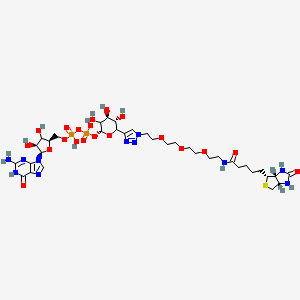
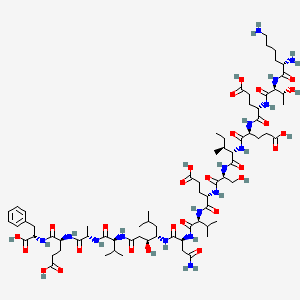
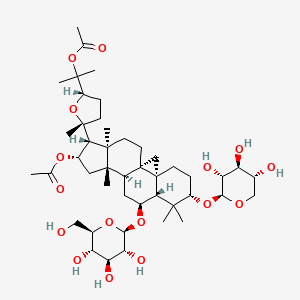
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
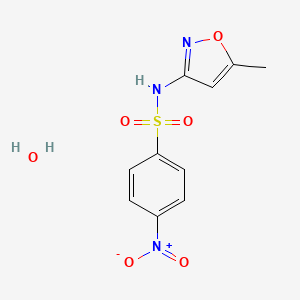
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)

